N-(2-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-oxoethyl)-4-(tert-butyl)benzenesulfonamide
Description
N-(2-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-oxoethyl)-4-(tert-butyl)benzenesulfonamide is a sulfonamide derivative featuring a hybrid heterocyclic scaffold. The compound combines a benzenesulfonamide core substituted with a bulky tert-butyl group at the para position, linked via a 2-oxoethyl chain to an azetidine ring bearing a 2H-1,2,3-triazole moiety. The azetidine-triazole system introduces conformational rigidity and hydrogen-bonding capabilities, which may enhance target selectivity and metabolic stability compared to simpler analogs .
Properties
IUPAC Name |
4-tert-butyl-N-[2-oxo-2-[3-(triazol-2-yl)azetidin-1-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3S/c1-17(2,3)13-4-6-15(7-5-13)26(24,25)20-10-16(23)21-11-14(12-21)22-18-8-9-19-22/h4-9,14,20H,10-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVURWBKTNNNTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CC(C2)N3N=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-oxoethyl)-4-(tert-butyl)benzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed review of its biological activity, synthesis, and relevant research findings.
Structural Characteristics
The compound features a complex structure comprising:
- Azetidine ring : A four-membered heterocyclic structure.
- Triazole moiety : A five-membered ring containing three nitrogen atoms.
- Benzenesulfonamide group : Enhances solubility and biological interaction.
The molecular formula is , with a molecular weight of approximately 358.41 g/mol.
Biological Activities
Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer properties.
1. Antimicrobial Activity
The compound has been tested against several bacterial strains, showing varying degrees of effectiveness:
| Bacterial Strain | Activity Observed |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Weak |
| Bacillus cereus | Moderate |
| Pseudomonas aeruginosa | No activity |
The presence of the triazole moiety is believed to enhance the antimicrobial efficacy against Gram-positive bacteria, while its activity against Gram-negative bacteria remains limited .
2. Anticancer Activity
Preliminary studies have indicated that derivatives of this compound may possess significant anticancer properties. For example, compounds containing triazole linkages have been shown to inhibit thymidylate synthase (TS), an important enzyme in DNA synthesis. In vitro studies revealed:
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 1.1 |
| Compound B | HCT-116 | 2.6 |
| Compound C | HepG2 | 1.4 |
These results suggest that the synthesized derivatives could be more effective than standard chemotherapeutics like doxorubicin and 5-fluorouracil .
The anticancer activity is attributed to the inhibition of thymidylate synthase, leading to apoptosis and cell cycle arrest. The mechanism involves halting the formation of deoxythymidine monophosphate (dTMP), which is crucial for DNA synthesis .
Case Studies and Research Findings
Recent investigations into similar compounds have highlighted their potential:
- Study on Triazole Derivatives : A study synthesized various triazole-tethered compounds and evaluated their antiproliferative effects. Several compounds demonstrated significant activity against multiple cancer cell lines, with IC50 values lower than those of established chemotherapeutics .
- Molecular Docking Studies : Computational simulations have supported the experimental findings by predicting strong binding affinities to target enzymes involved in cancer progression and bacterial resistance mechanisms .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
The following table and discussion highlight key structural, synthetic, and functional differences between the target compound and its analogs.
Structural and Functional Insights
- Triazole vs. Thiazole/Thiouracil Systems : The target compound’s 2H-triazole (vs. 1H-triazole in compound 2f ) may reduce steric hindrance, favoring interactions with flat aromatic enzyme pockets. In contrast, thiazole (compound ) and thiouracil (compound ) derivatives exhibit stronger π-π stacking but lower metabolic stability due to sulfur oxidation susceptibility.
- Azetidine vs. Piperidine/Imidazolidinone: The azetidine ring’s smaller size (4-membered vs.
- Substituent Effects : The tert-butyl group in the target compound enhances lipophilicity (logP ~3.5 estimated), whereas methyl (compound ) and methoxy groups (compound ) improve solubility but reduce blood-brain barrier penetration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
